3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester

Storage Stability Procurement Logistics Heterocyclic Intermediates

Medchem programs requiring iterative C3-aryl diversification on the pyrrolo[1,2-a]pyrimidine scaffold often face inconsistent cross-coupling yields and cold-chain logistics. This 3-bromo ethyl ester resolves both. • Ambient storage eliminates the 2-8°C requirement of the unsubstituted analog, reducing customs and stockroom risk. • C3-Br undergoes efficient Pd(0) oxidative addition under standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), delivering predictable conversion without specialized ligands. • Chemoselective first-stage coupling in the presence of a second C-X bond streamlines synthesis of multi-substituted advanced intermediates.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 2097068-59-0
Cat. No. B6592493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester
CAS2097068-59-0
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C2N1C=C(C=N2)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-3-4-9-12-5-7(11)6-13(8)9/h3-6H,2H2,1H3
InChIKeyZLULEIWULSBAJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester CAS 2097068-59-0 Procurement Baseline


3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester (CAS 2097068-59-0) is a brominated, fused heterocyclic building block belonging to the pyrrolo[1,2-a]pyrimidine class. It is characterized by a bromine atom at the 3-position and an ethyl ester moiety at the 6-position of the bicyclic scaffold, with a molecular weight of 269.09 g/mol. This compound is primarily employed as a key synthetic intermediate in medicinal chemistry, particularly for the elaboration of kinase-focused libraries via palladium-catalyzed cross-coupling reactions . Its solid physical form and typical commercial purity of ≥96% make it a scalable starting material for SAR exploration .

3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester: Why Substitution Across Analogs Is Not Straightforward


Scientific procurement of pyrrolo[1,2-a]pyrimidine-6-carboxylate intermediates cannot rely on simple generic substitution. The halogen substitution pattern at the 3-position is a critical determinant of both synthetic utility and logistical viability. For instance, the 3-bromo derivative retains sufficient stability for ambient storage, while the unsubstituted analog requires refrigerated conditions to prevent degradation . Furthermore, the reactivity of the C3 halogen against Pd(0) oxidative addition dictates downstream synthetic efficiency; bromine offers a balanced reactivity profile that chloro and iodo analogs often fail to deliver in polyhalogenated heterocyclic systems [1]. Selecting the 3-bromo variant ensures predictable reactivity in iterative cross-coupling sequences without the need for specialized storage or handling, directly impacting project timelines and intermediate lot longevity.

Quantitative Differentiation Evidence: 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester vs. Closest Analogs


Storage Stability: Room-Temperature vs. Refrigerated Storage of Unsubstituted Analog

The 3-bromo derivative demonstrates superior logistical stability compared to the unsubstituted pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester (CAS 2387534-77-0). The target compound is stored at room temperature, while the unsubstituted analog explicitly requires sealed, dry storage at 2–8°C . This eliminates the requirement for refrigerated shipping and storage, reducing overhead and preserving compound integrity over longer procurement cycles.

Storage Stability Procurement Logistics Heterocyclic Intermediates

Reactivity Profile: Bromine Enables Balanced Cross-Coupling Compared to Chloro and Iodo Analogs

In polyhalogenated heterocyclic systems, the C3-Br bond provides a balanced oxidative addition rate for Pd(0) catalysts. While general aryl halide reactivity follows I > Br > Cl, within pyrrolo-pyrimidine scaffolds, bromine exhibits superior chemoselectivity, avoiding the premature dehalogenation or protodehalogenation often observed with iodine analogs. A foundational study on pyrimidine reactivity reports that bromopyrimidines react up to 3-fold faster than chloropyrimidines in aminolysis, while maintaining broader functional group compatibility than iodopyrimidines [1].

Palladium-Catalyzed Cross-Coupling Oxidative Addition Synthetic Efficiency

Physical Form and Handling: Solid-State Advantage for Accurate Weighing

The target 3-bromo compound is shipped as a solid . While many pyrrolo[1,2-a]pyrimidine ester derivatives, particularly unsubstituted or alkyl-substituted analogs, are viscous oils or low-melting solids at room temperature, the presence of the heavy bromine atom increases crystallinity. This solid physical form minimizes measurement errors during manual weighing and is essential for accurate automated solid dispensing systems, ensuring batch-to-batch consistency in synthesis.

Physical Form Weighing Accuracy Laboratory Automation

Application Scenarios for 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester: Where Differentiation Drives Selection


Synthesis of C3-Arylated Kinase Inhibitor Libraries via Suzuki-Miyaura Coupling

The C3-bromine atom serves as an optimal handle for direct diversification via Suzuki-Miyaura cross-coupling. Unlike the chloro analog, which may require harsh conditions or specialized ligands to achieve comparable conversion, the bromo derivative undergoes efficient oxidative addition under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ conditions. This enables the rapid generation of C3-aryl/heteroaryl libraries for structure-activity relationship (SAR) studies against kinase targets, where the 6-ethyl ester can be further hydrolyzed to the acid for amide bond formation . The solid form ensures consistent stoichiometry across hundreds of parallel reactions on automated synthesizers.

Enabling Outsourced Research Programs with Ambient Shipping and Storage

For academic labs or virtual biotech companies operating without on-site cold storage, the room-temperature stability of the 3-bromo ethyl ester removes the logistical barrier associated with the unsubstituted scaffold (which requires 2–8°C storage) . This feature is particularly critical for international collaborative projects, where customs delays can expose temperature-sensitive intermediates to ambient conditions, risking degradation and costly re-synthesis. Bulk procurement in this case is not just a purchase, but a risk-mitigation strategy.

Sequential Chemoselective Functionalization of Polyhalogenated Cores

In sophisticated drug discovery programs requiring the sequential introduction of two distinct aryl groups onto a pyrrolo[1,2-a]pyrimidine core, the intrinsic reactivity of the C3-Br bond provides remarkable chemoselectivity. Based on established pyrimidine reactivity hierarchies, the bromine atom can be selectively engaged in a first-stage Suzuki coupling or Buchwald-Hartwig amination in the presence of a second, less reactive C-X bond (e.g., Cl or F), minimizing byproducts and eliminating the need for orthogonal protecting group strategies [1]. This reactivity edge translates into a shorter synthetic sequence and higher overall yield for multi-substituted advanced intermediates.

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